2-Amino-5-iodophenol
Overview
Description
2-Amino-5-iodophenol is an organic compound with the molecular formula C6H6INO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by an amino group (-NH2) and an iodine atom (I), respectively.
Mechanism of Action
Mode of Action
It is known that phenolic compounds can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic effects . The iodine atom in 2-Amino-5-iodophenol could potentially enhance these interactions due to its large size and polarizability .
Biochemical Pathways
Phenolic compounds in general can affect a variety of biochemical pathways, including those involved in oxidative stress and inflammation
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by factors such as their solubility, stability, and metabolism .
Result of Action
Phenolic compounds can have a variety of effects, including antioxidant, anti-inflammatory, and antimicrobial activities
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of phenolic compounds . Additionally, the presence of other molecules can influence the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-iodophenol can be synthesized through several methods. One common approach involves the iodination of 2-amino phenol. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), in an acidic medium. The reaction proceeds as follows:
C6H4(NH2)(OH)+I2+H2O2→C6H4(NH2)(I)(OH)+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-iodophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form 2-amino phenol.
Substitution: The iodine atom can be substituted by other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: 2-Amino phenol.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-Amino-5-iodophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Comparison with Similar Compounds
2-Amino-5-bromophenol: Similar structure but with a bromine atom instead of iodine.
2-Amino-5-chlorophenol: Contains a chlorine atom instead of iodine.
2-Amino-5-fluorophenol: Contains a fluorine atom instead of iodine.
Comparison:
Reactivity: 2-Amino-5-iodophenol is generally more reactive in substitution reactions due to the larger size and lower electronegativity of iodine compared to bromine, chlorine, and fluorine.
Applications: While all these compounds are used in organic synthesis, the specific applications may vary based on their reactivity and the nature of the halogen atom. .
Properties
IUPAC Name |
2-amino-5-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBSMRUIIBNDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600906 | |
Record name | 2-Amino-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99968-80-6 | |
Record name | 2-Amino-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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